molecular formula C21H15ClN2O B11462306 5-chloro-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide

5-chloro-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide

Cat. No.: B11462306
M. Wt: 346.8 g/mol
InChI Key: YITOYCQORZDJQQ-UHFFFAOYSA-N
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Description

5-chloro-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide: is a complex organic compound with an intriguing structure. Let’s break it down:

    Naphthalene: This fused aromatic hydrocarbon consists of two benzene rings. It’s commonly found in coal tar and has applications in dyes, moth repellents, and as a solvent.

    Quinoline: An aromatic heterocycle containing a nitrogen atom, quinoline is used in the synthesis of various pharmaceuticals and agrochemicals.

    Carboxamide: The carboxamide functional group (-CONH₂) is present in the compound.

Preparation Methods

The synthetic routes to prepare this compound involve several steps. One example involves the following reaction:

    5-Chloro-8-hydroxyquinoline: reacts with in dimethylformamide (DMF) at elevated temperatures (100–110 °C) with anhydrous potassium carbonate as a base.

Chemical Reactions Analysis

The compound may undergo various reactions, including:

    Oxidation: Oxidative processes can modify the quinoline or naphthalene moieties.

    Reduction: Reduction reactions may alter the chloro or carbonyl groups.

    Substitution: Substituents on the quinoline ring can be replaced by other functional groups.

Common reagents include palladium catalysts (such as in Suzuki–Miyaura coupling) and boron-containing compounds . The major products depend on the specific reaction conditions.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigate its potential as a drug candidate.

    Chemistry: Explore its reactivity and use in synthetic methodologies.

    Biology: Study its interactions with biological targets.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further research could reveal related structures and their unique features.

Remember that this compound’s properties and applications are continually explored by scientists worldwide

Properties

Molecular Formula

C21H15ClN2O

Molecular Weight

346.8 g/mol

IUPAC Name

5-chloro-N-(2-methylquinolin-8-yl)naphthalene-1-carboxamide

InChI

InChI=1S/C21H15ClN2O/c1-13-11-12-14-5-2-10-19(20(14)23-13)24-21(25)17-8-3-7-16-15(17)6-4-9-18(16)22/h2-12H,1H3,(H,24,25)

InChI Key

YITOYCQORZDJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C=C1

Origin of Product

United States

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